The provided papers primarily focus on the crystal structures of derivatives of 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde. These structures reveal common features like the planarity of the pyrazole ring and the influence of substituents on the dihedral angles between the pyrazole ring and its substituents. For instance, in 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, the dihedral angles between the pyrazole ring and the chlorophenyl and dichlorophenyl rings are 43.00(3) and 65.06(4)°, respectively, in one molecule, and 51.17(3) and 69.99(3)°, respectively, in the other []. These findings emphasize the impact of substituents on the overall molecular geometry, which likely influences the compound's reactivity and potential applications.
Several papers demonstrate the diverse reactivity of 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde and its derivatives in various chemical reactions. These reactions provide valuable insights into the chemical behavior and potential applications of this compound. For example, 5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes nucleophilic substitution with cyclohexylamine to yield 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde []. Similarly, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes condensation and hydrolysis with cyclohexylamine, resulting in (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []. These examples demonstrate the reactivity of the aldehyde group towards amines and the potential for nucleophilic substitution reactions at the 5-position of the pyrazole ring.
While the provided papers do not delve into the specific mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde, research on its derivatives, particularly those exhibiting antagonist activity against the cannabinoid receptor type 1 (CB1), provides some clues. Studies suggest that these antagonists bind to the CB1 receptor, preventing the binding and subsequent effects of endogenous cannabinoids [, ]. This mechanism highlights the potential of these compounds in influencing various physiological processes regulated by the endocannabinoid system.
Research primarily explores the potential of 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives as pharmaceutical agents. Significant efforts have focused on developing CB1 receptor antagonists for treating obesity and related metabolic disorders [, , , , ]. For example, SR147778, a potent and selective CB1 antagonist, has demonstrated significant weight loss in animal models []. Additionally, researchers have explored the synthesis of radiolabeled analogs like [11C]JHU75528 and [18F]JHU88868 for positron emission tomography (PET) imaging of CB1 receptors in the brain [, ]. These imaging agents hold promise for studying the role of CB1 receptors in various neurological and psychiatric disorders.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: